

Evaluating the Efficacy of STOCK2S-26016 in Different Cell Lines: A Comparative Guide

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Compound of Interest		
Compound Name:	STOCK2S-26016	
Cat. No.:	B1683317	Get Quote

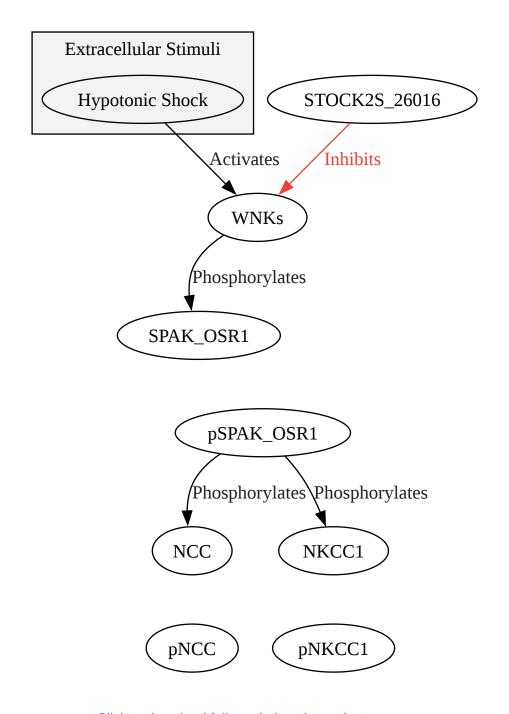
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of **STOCK2S-26016**, a selective inhibitor of With-No-Lysine (WNK) signaling, and compares its performance against other notable WNK and SPAK kinase inhibitors. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction to STOCK2S-26016 and the WNK Signaling Pathway

STOCK2S-26016 is a small molecule inhibitor that targets the WNK signaling pathway, a crucial regulator of ion homeostasis, cell volume, and blood pressure. The WNK kinases (WNK1, WNK2, WNK3, and WNK4) are serine/threonine kinases that phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, phosphorylates and regulates the activity of various ion cotransporters, including the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK-SPAK/OSR1 pathway has been implicated in hypertension and certain cancers, making it a promising target for therapeutic intervention.[1]





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Comparative Efficacy of STOCK2S-26016 and Alternatives

The following tables summarize the available quantitative data for **STOCK2S-26016** and its alternatives, WNK463 and WNK-IN-11, against their primary kinase targets and their effects in various cell lines.



Table 1: In Vitro Kinase Inhibition

Compound	Target	IC50	Reference
STOCK2S-26016	WNK1	34.4 μΜ	[1]
WNK4	16 μΜ	[1]	
WNK463	WNK1	5 nM	[2][3][4]
WNK2	1 nM	[2][3][4]	
WNK3	6 nM	[2][3][4]	_
WNK4	9 nM	[2][3][4]	_
WNK-IN-11	WNK1	4 nM	[5][6]

Table 2: Efficacy in Different Cell Lines



Compound	Cell Line	Assay	Effect	Concentrati on	Reference
STOCK2S- 26016	mDCT	Western Blot	Blocks L- NAME- induced NCC phosphorylati on	10-30 μΜ	[1]
mpkDCT	Western Blot	Dose- dependently reduces p- SPAK and p- NCC	25-200 μM	[1]	
MOVAS	Western Blot	Dose- dependently reduces p- SPAK and p- NKCC1	50-200 μΜ	[1]	
MDA-MB- 231, MDA- MB-157	Cell Migration & Invasion	Inhibited migration and invasion	10 μΜ	[7]	
WNK463	MC-38 (colon cancer)	In vivo tumor model	Decreased tumor growth, induced apoptosis	5-10 mg/kg	[2]
Human tissue- engineered corneas	Western Blot	Reduced phosphorylati on of p- SPAK/p- OSR1	50 nM, 1 μM, 10 μM	[3]	
Breast Cancer Cell Lines (MDA- MB-231, BT- 549, BT-20,	Wound Healing Assay	Significantly reduced cell migration	Not Specified	[8][9]	-



HCC1569, HCC1419)					
WNK-IN-11	IL-2-activated NK cells	Cell Volume, Motility, Cytotoxicity	Significantly decreased	Not Specified	[10]

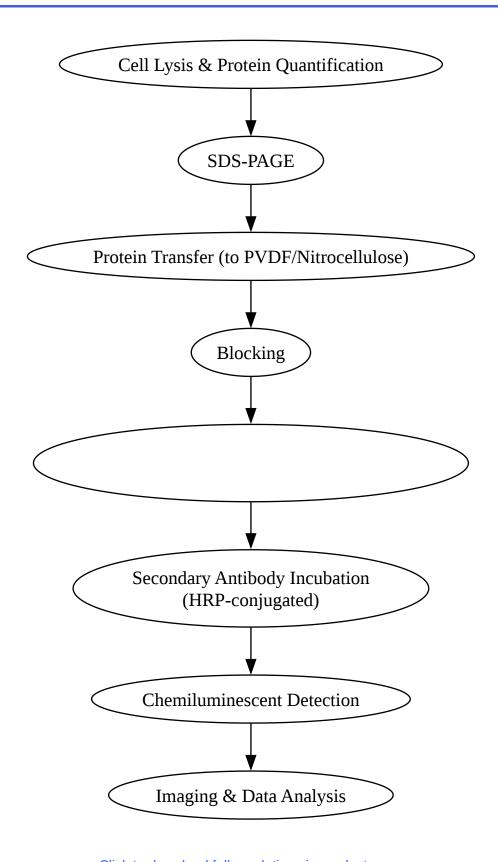
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot Analysis of Phosphorylated SPAK/OSR1 and NCC/NKCC1

This protocol is a general guideline for assessing the phosphorylation status of SPAK/OSR1 and its downstream targets, NCC and NKCC1, in response to treatment with WNK inhibitors.





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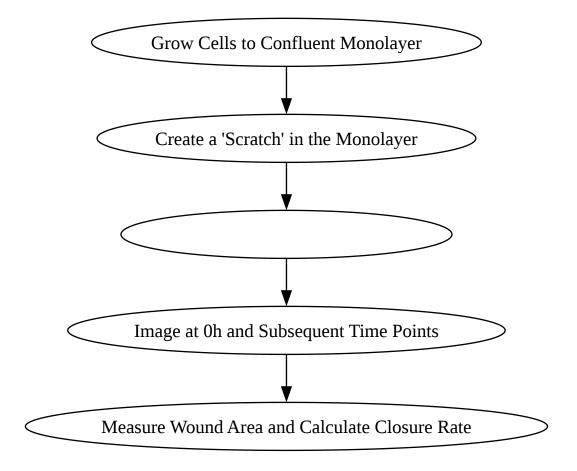


- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere
 overnight. Treat cells with varying concentrations of STOCK2S-26016 or alternative inhibitors
 for the desired time. Include a vehicle control (e.g., DMSO).
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated SPAK/OSR1 (e.g., anti-p-SPAK/OSR1 (Ser373/Thr233)) and phosphorylated NCC (e.g., anti-p-NCC (Thr53)) or NKCC1 overnight at 4°C. Also, probe separate blots with antibodies against total SPAK/OSR1 and NCC/NKCC1 as loading controls.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of inhibitors on cell migration in vitro.





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- Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
- Creating the Wound: Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.
- Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentration of the inhibitor or vehicle control.
- Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
- Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for each treatment condition.

Discussion and Conclusion



The available data indicates that **STOCK2S-26016** is an effective inhibitor of the WNK signaling pathway, albeit with a lower potency (in the micromolar range) compared to the newer generation pan-WNK inhibitor, WNK463, and the allosteric WNK1 inhibitor, WNK-IN-11 (both in the nanomolar range). While **STOCK2S-26016** has demonstrated efficacy in reducing the phosphorylation of key downstream targets of WNK kinases and inhibiting cancer cell migration and invasion, researchers should consider the higher potency of alternatives like WNK463 for studies requiring more complete and specific inhibition of WNK kinase activity.

The choice of inhibitor will ultimately depend on the specific research question, the cell types being investigated, and the desired level of isoform selectivity. For studies focused on the general role of WNK signaling, the potent pan-inhibitor WNK463 may be advantageous. For investigations into the specific role of WNK1, the allosteric inhibitor WNK-IN-11 could be a more suitable tool. **STOCK2S-26016** remains a valuable tool, particularly for studies where a moderate level of WNK1 and WNK4 inhibition is desired.

Further head-to-head comparative studies in a broader range of cell lines are needed to fully elucidate the relative efficacy and potential off-target effects of these inhibitors. Researchers are encouraged to perform dose-response experiments in their specific cell models to determine the optimal concentration for their studies.

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